5-(3,4-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(3,4-Dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms, along with a 3,4-dimethoxyphenyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenes and formamidine derivatives under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to attach the 3,4-dimethoxyphenyl group to the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., heating, catalysis).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
- 5-(Aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine
Uniqueness
5-(3,4-Dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its biological activity and make it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-8-12(13-14(16)17-7-18-15(13)21-8)9-4-5-10(19-2)11(6-9)20-3/h4-7H,1-3H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUMWDDSQJJTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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